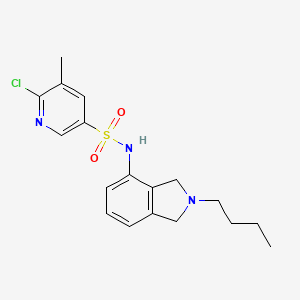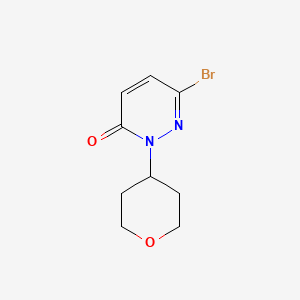
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one, also known as 6-Bromo-2-THP, is an organic compound that has been of great interest to researchers in recent years. Its unique chemical structure gives it a wide range of potential applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been widely studied for its potential applications in various fields. In organic chemistry, it has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used in the study of enzyme-catalyzed reactions and as a substrate for various enzymes. In pharmacology, it has been used to study the mechanism of action of various drugs.
Mécanisme D'action
The exact mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been suggested that it may act as a modulator of other enzymes, such as proteases, lipases, and phosphatases.
Biochemical and Physiological Effects
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, as well as induce apoptosis in these cells. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In vivo studies have shown that it can reduce the levels of certain hormones, such as cortisol and testosterone, as well as reduce the levels of certain enzymes, such as lipoprotein lipase and cyclooxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP is relatively simple and cost-effective, making it suitable for laboratory use. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, the compound is sensitive to light and should be stored in a dark, cool, and dry place.
Orientations Futures
The potential applications of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP are vast and still largely unexplored. In the future, it could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. It could also be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy. Additionally, it could be used to study the effects of various environmental toxins on the human body. Finally, it could be used to develop new methods for the synthesis of heterocyclic compounds.
Méthodes De Synthèse
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-oneP can be synthesized from the reaction of 2-aminopyridine with 4-bromo-2-tetrahydropyran in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is isolated and purified by recrystallization. This synthesis method is simple and cost-effective, making it suitable for laboratory use.
Propriétés
IUPAC Name |
6-bromo-2-(oxan-4-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-2-9(13)12(11-8)7-3-5-14-6-4-7/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANGPSLVCQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)
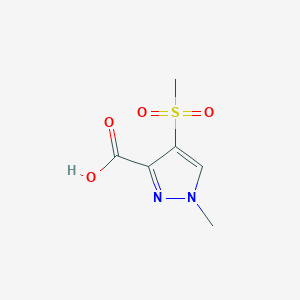
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2791698.png)
![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)
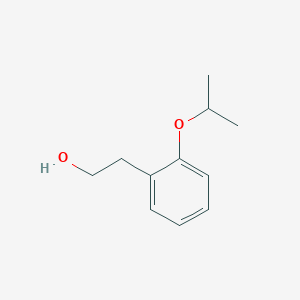
![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)
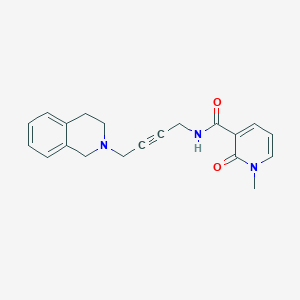
![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
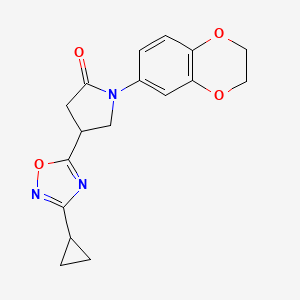
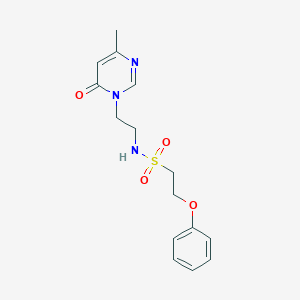
![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)
